BenchChemオンラインストアへようこそ!

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Physicochemical profiling Lipophilicity LogP

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2097967-54-7) is a heterocyclic compound featuring a 1-isopropyl-3-(trifluoromethyl)-pyrazole core fused to a tetrahydrothiopyran ring. With a molecular formula of C10H13F3N2S and a monoisotopic mass of 250.075 g/mol , it possesses zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 43.1 Ų.

Molecular Formula C10H13F3N2S
Molecular Weight 250.29 g/mol
Cat. No. B13343249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Molecular FormulaC10H13F3N2S
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(CSCC2)C(=N1)C(F)(F)F
InChIInChI=1S/C10H13F3N2S/c1-6(2)15-8-3-4-16-5-7(8)9(14-15)10(11,12)13/h6H,3-5H2,1-2H3
InChIKeyOCNUFEYFJIKNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole: Sourcing Guide and Core Physicochemical Profile


1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2097967-54-7) is a heterocyclic compound featuring a 1-isopropyl-3-(trifluoromethyl)-pyrazole core fused to a tetrahydrothiopyran ring . With a molecular formula of C10H13F3N2S and a monoisotopic mass of 250.075 g/mol , it possesses zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 43.1 Ų . It belongs to a broader scaffold class that includes N1-methyl, N1-ethyl, and N1-cyclopropylmethyl analogs, as well as the corresponding tetrahydropyrano (oxygen) congener, all of which have been explored in medicinal chemistry programs targeting kinases, cannabinoid receptors, estrogen receptors, 5-lipoxygenase, and inflammatory pathways .

Why 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Cannot Be Interchanged with Its Closest Analogs


Although the tetrahydrothiopyrano[4,3-c]pyrazole scaffold is shared across a series of N1-alkyl and C3-substituted analogs, the physicochemical and steric properties introduced by the N1-isopropyl substituent quantitatively differentiate this compound from its N1-methyl (MW: 222.23 g/mol), N1-ethyl (MW: 236.26 g/mol), and N1-cyclopropylmethyl counterparts . The N1-isopropyl group provides a calculated XlogP of 2.4 , which diverges from that of the N1-methyl and N1-ethyl analogs, directly impacting logP-dependent properties such as lipophilicity, aqueous solubility, and passive membrane permeability . Furthermore, replacement of the ring sulfur with oxygen (the tetrahydropyrano analog, MW: 234.22 g/mol, CAS 2098020-82-5) or oxidation to the 5,5-dioxide alters both the electronic character and the metabolic fate of the scaffold. These quantifiable differences in molecular weight, calculated lipophilicity, and atom composition mean that generic substitution within this chemical series carries a high risk of altered pharmacokinetic profile, target engagement, and off-target liability. The lack of publicly available head-to-head biological data for the target compound itself makes direct evidence-based selection impossible at this time; this guide therefore transparently presents class-level and cross-study inference as the only available evidence base.

Product-Specific Quantitative Evidence Guide for 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole


Physicochemical Differentiation: Calculated Lipophilicity (XlogP) of N1-Isopropyl vs. N1-Methyl Analog

The target compound (N1-isopropyl) has a calculated XlogP value of 2.4 . Although an experimentally determined chromatographic logP value is not publicly reported for either compound, the underlying molecular descriptors—including an isopropyl group contributing one additional carbon atom and greater hydrophobic surface area versus the N1-methyl analog (MW: 222.23 g/mol) —predict a meaningful shift in logP that affects solubility, permeability, and metabolic stability. This lipophilicity difference is a critical consideration for lead optimization across the N1-alkyl series, as logP shifts of 0.5–1.0 log units can substantially alter pharmacokinetic behavior . The N1-isopropyl compound also has a higher molecular weight (250.28 vs. 222.23 g/mol) and a larger heavy-atom count (16 vs. 14) .

Physicochemical profiling Lipophilicity LogP Medicinal chemistry ADME

Ring Heteroatom Differentiation: Thiopyran (S) vs. Pyran (O) Core in the 1-Isopropyl-3-(trifluoromethyl) Series

The 1-isopropyl-3-(trifluoromethyl) core is available as both the tetrahydrothiopyrano (sulfur, CAS 2097967-54-7) and the tetrahydropyrano (oxygen, CAS 2098020-82-5) fused analogs. The sulfur atom (heavy atom count 16 in the sulfur analog vs. 15 in the oxygen analog) increases molecular weight by approximately 16 g/mol (250.28 vs. 234.22 g/mol) , and the replacement of oxygen with sulfur alters both the lipophilicity (sulfur is more lipophilic than oxygen) and the electronic distribution across the fused heterocyclic system. Furthermore, the thiopyran sulfur is susceptible to sequential oxidation to the sulfoxide (5-oxide) and sulfone (5,5-dioxide), which are explicitly claimed in the anti-inflammatory patent literature for this scaffold . The oxygen analog lacks this tunable oxidation handle. For researchers targeting redox-sensitive biological pathways or seeking to modulate metabolic soft-spot clearance, the choice of sulfur versus oxygen at the 5-position is a fundamental procurement decision point.

Scaffold hopping Sulfur-containing heterocycles Metabolic stability Oxidation state Physicochemical properties

Commercial Availability with Defined Purity: Comparison Against Analog Supply Landscape

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical Technology) at a certified purity of 98% . The closest N1-alkyl analog, the N1-methyl derivative (CAS 2098090-23-2), is stocked by AKSci , while the N1-ethyl analog (CAS 2098009-33-5) is listed in chemical inventories without publicly specified purity . The target compound's defined purity (98%) and its listing with associated hazard statements (H302, H315, H319, H335) provide procurement teams with actionable safety and quality specifications that are not uniformly available across the analog series. The N1-isopropyl thiopyrano compound appears to have fewer stock-keeping vendors than the more commonly listed N1-methyl analog, which may affect lead time and pricing. The tetrahydropyrano (oxygen) counterpart (CAS 2098020-82-5) is separately available from AKSci at an unspecified purity grade .

Chemical procurement Purity specification Vendor comparison Supply chain Research chemical sourcing

Class-Level Pharmacological Precedent: Tetrahydrothiopyrano Pyrazoles as Cannabinoid Receptor Modulators

The tetrahydrothiopyrano pyrazole scaffold is explicitly claimed in patent AU2006232945B2 (filed 2006) as a privileged chemotype for cannabinoid (CB) receptor modulation . The patent's Markush structure encompasses N1-substituted (including isopropyl) and C3-substituted (including trifluoromethyl) variants of the tetrahydrothiopyrano[4,3-c]pyrazole core, establishing a direct intellectual property link between the scaffold class and CB receptor pharmacology. The prototypical CB1 antagonist SR141716A (rimonabant) itself features a pyrazole core with a 2,4-dichlorophenyl substituent at C3 and an N1-aminopiperidinyl carboxamide; the tetrahydrothiopyrano[4,3-c]pyrazole scaffold with a C3-trifluoromethyl group represents a distinct structural subclass within the broader CB modulator patent landscape. No receptor binding or functional activity data have been publicly disclosed for the specific N1-isopropyl-3-trifluoromethyl compound against CB1 or CB2 receptors.

Cannabinoid receptor CB1 antagonist GPCR Neurological disorders Metabolic disorders

Class-Level Precedent: Thiopyrano[4,3-c]pyrazole Scaffold in Inflammation and 5-Lipoxygenase Inhibition

The thiopyrano[4,3-c]pyrazole core scaffold has been disclosed in multiple patents for anti-inflammatory activity. US3979381 (1976) claims thiopyrano[4,3-c]pyrazoles, their 5-oxide and 5,5-dioxide salts as anti-inflammatory agents, with R1 including trifluoromethyl as an allowable substituent. Separately, a structurally related series of 1,4-dihydrothieno[3′,2′:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives has been reported as human 5-lipoxygenase (5-LOX) inhibitors , establishing the pharmacological relevance of this fused heterocyclic system in the arachidonic acid cascade. The target compound, bearing a C3-trifluoromethyl group in place of the carboxamide, represents a distinct substitution pattern within the same scaffold class. No inflammation model or 5-LOX enzyme inhibition data are publicly available for the specific compound.

Anti-inflammatory 5-Lipoxygenase COX/LOX pathway Inflammatory disorders Eicosanoid signaling

Recommended Research and Industrial Application Scenarios for 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole


SAR Exploration of N1-Alkyl Substitution Effects on ADME Parameters in Tetrahydrothiopyrano Pyrazole Lead Series

When running a structure-activity relationship (SAR) campaign on the tetrahydrothiopyrano[4,3-c]pyrazole scaffold, the N1-isopropyl compound serves as the sterically bulkier, more lipophilic partner to the N1-methyl and N1-ethyl analogs. With a calculated XlogP of 2.4 and a molecular weight of 250.28 g/mol, systematic parallel testing of all three N1-alkyl variants enables deconvolution of lipophilicity-driven effects on solubility, permeability, and metabolic stability—parameters that cannot be inferred from a single N1-alkyl representative alone. This is supported by the quantified MW and XlogP gradient across the methyl → ethyl → isopropyl series .

Oxidative Derivatization to Access Sulfoxide and Sulfone Analogs for Intellectual Property Expansion

The thiopyran sulfur atom in the target compound provides a chemically accessible handle for oxidation to the corresponding 5-oxide (sulfoxide) and 5,5-dioxide (sulfone) derivatives. As established in patent US3979381 , both the sulfoxide and sulfone forms of the thiopyrano[4,3-c]pyrazole scaffold exhibit anti-inflammatory activity, and controlled oxidation of the parent sulfide (the target compound) can generate analogs with altered polarity, hydrogen-bonding capacity, and metabolic stability. This is a differentiation point versus the tetrahydropyrano (oxygen) analog (CAS 2098020-82-5) , which lacks this oxidation handle. Procurement of the sulfide precursor enables in-house generation of oxidized analogs without requiring separate sourcing of each oxidation state.

Cannabinoid Receptor Modulator Scaffold Evaluation with C3-Trifluoromethyl Substitution

For research programs evaluating CB1/CB2 receptor modulation, the tetrahydrothiopyrano[4,3-c]pyrazole scaffold is explicitly covered by patent AU2006232945B2 as a privileged CB modulator chemotype. The C3-trifluoromethyl group present in this compound offers a distinct electronic profile (strongly electron-withdrawing, metabolically stable) compared to the C3-aryl substitution pattern found in rimonabant, and the N1-isopropyl group provides a sterically differentiated N1 substituent relative to other patent-exemplified analogs. Procurement of this specific compound enables competitive assessment of the C3-trifluoromethyl / N1-isopropyl combination within the broader CB modulator patent space.

Kinase and Anti-Proliferative Screening Using a Defined-Purity Thiopyrano Pyrazole Building Block

The broader thiopyrano-fused pyrazole class has demonstrated anti-proliferative activity in cancer cell lines and kinase inhibition potential . The target compound, available at 98% purity with explicit GHS hazard classification (H302, H315, H319, H335), provides a quality-controlled entry point for kinase panel screening or cell viability assays. The documented purity specification reduces the risk that observed biological activity (or lack thereof) is attributable to impurities, a concern when sourcing analogs for which purity data are not publicly disclosed. The combination of a trifluoromethyl group (a privileged fragment in kinase inhibitor design) with the tetrahydrothiopyrano scaffold makes this compound a rational screening candidate for kinase-focused libraries.

Quote Request

Request a Quote for 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.